molecular formula C14H14N2O2 B1299552 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- CAS No. 55285-30-8

3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-

Cat. No.: B1299552
CAS No.: 55285-30-8
M. Wt: 242.27 g/mol
InChI Key: IANCFWQKRODISX-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an amino group attached to a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- typically involves the reaction of 3,5-dimethylaniline with 3-pyridinecarboxylic acid under specific conditions. One common method is the use of a coupling reaction facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Compared to these similar compounds, 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]- is unique due to the presence of the 3,5-dimethylphenyl group attached to the amino group. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(3,5-dimethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-6-10(2)8-11(7-9)16-13-12(14(17)18)4-3-5-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANCFWQKRODISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360797
Record name 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55285-30-8
Record name 3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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